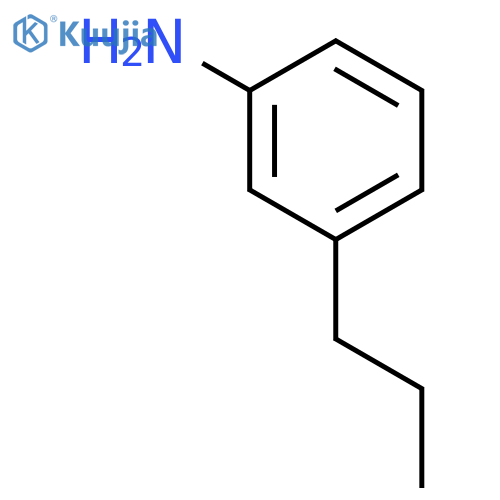Cas no 2524-81-4 (3-propylaniline)
3-プロピルアニリンは、化学式C9H13Nで表される芳香族アミン化合物です。ベンゼン環にプロピル基が結合した構造を持ち、有機合成中間体として重要な役割を果たします。特に医薬品や農薬、染料の製造において、キーインターメディエイトとして利用されます。高い反応性と選択性を有し、求電子置換反応やカップリング反応に適しています。純度が高く、安定性に優れるため、精密合成プロセスでの再現性が確保できます。取り扱い時は適切な保護具の使用が推奨されます。

3-propylaniline structure
商品名:3-propylaniline
3-propylaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 3-propyl-
- 3-propylaniline
- 3-propylBenzenamine
- IPWGAPCYYMTTLT-UHFFFAOYSA-N
- 3-n-Propylaniline
- AKOS006228670
- s11405
- CAA52481
- SB75439
- MFCD00833403
- NS00034303
- AS-54530
- 2524-81-4
- EN300-108606
- DA-20360
- SCHEMBL379137
- DTXSID30274479
- 3-n-Propyl-aniline
- CS-W001514
- (3-propylphenyl)amine
-
- MDL: MFCD00833403
- インチ: InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3
- InChIKey: IPWGAPCYYMTTLT-UHFFFAOYSA-N
- ほほえんだ: CCCC1=CC(=CC=C1)N
計算された属性
- せいみつぶんしりょう: 135.10489
- どういたいしつりょう: 135.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 90.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- PSA: 26.02
3-propylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM118591-250mg |
3-Propylaniline |
2524-81-4 | 95%+ | 250mg |
$162 | 2024-07-28 | |
| Chemenu | CM118591-100mg |
3-Propylaniline |
2524-81-4 | 95+% | 100mg |
$298 | 2021-06-17 | |
| Enamine | EN300-108606-5.0g |
3-propylaniline |
2524-81-4 | 95% | 5g |
$1336.0 | 2023-06-10 | |
| eNovation Chemicals LLC | D758500-1g |
Benzenamine, 3-propyl- |
2524-81-4 | 95% | 1g |
$375 | 2024-06-06 | |
| Enamine | EN300-108606-5g |
3-propylaniline |
2524-81-4 | 95% | 5g |
$1336.0 | 2023-10-27 | |
| A2B Chem LLC | AV46135-100mg |
Benzenamine, 3-propyl- |
2524-81-4 | 95% | 100mg |
$118.00 | 2024-04-20 | |
| Aaron | AR01A0TF-250mg |
Benzenamine, 3-propyl- |
2524-81-4 | 95% | 250mg |
$167.00 | 2025-02-08 | |
| Crysdot LLC | CD12091419-1g |
3-Propylaniline |
2524-81-4 | 97% | 1g |
$980 | 2024-07-24 | |
| Crysdot LLC | CD12091419-250mg |
3-Propylaniline |
2524-81-4 | 97% | 250mg |
$392 | 2024-07-24 | |
| Enamine | EN300-108606-0.05g |
3-propylaniline |
2524-81-4 | 95% | 0.05g |
$79.0 | 2023-10-27 |
推奨される供給者
atkchemica
(CAS:2524-81-4)3-propylaniline

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ